3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C₇H₃BrClF₃O₂S. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of 3-Bromo-5-(trifluoromethyl)benzene. This can be achieved by reacting the benzene derivative with chlorosulfonic acid (HSO₃Cl) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Electrophilic Aromatic Substitution: The bromine atom and trifluoromethyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane) at room temperature.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitro compounds, or sulfonating agents can be used. The reactions are often conducted under acidic conditions with the use of catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for the synthesis of various sulfonyl-containing compounds, which are important intermediates in organic synthesis.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs with potential therapeutic applications.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules. The bromine atom and trifluoromethyl group on the benzene ring can also influence the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
3-Bromo-5-(trifluoromethyl)benzenesulfonamide: Similar structure but with an amide group instead of a chloride.
3-Bromo-5-(trifluoromethyl)benzenesulfonic acid: Similar structure but with a hydroxyl group instead of a chloride.
3-Bromo-5-(trifluoromethyl)benzenesulfonate esters: Similar structure but with ester groups instead of a chloride.
Uniqueness: 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to its combination of a sulfonyl chloride group with a bromine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O2S/c8-5-1-4(7(10,11)12)2-6(3-5)15(9,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUJCZFWJSUTSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381030 | |
Record name | 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-46-8 | |
Record name | 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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